molecular formula C24H22O5 B127527 3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde CAS No. 235106-84-0

3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde

Cat. No. B127527
M. Wt: 390.4 g/mol
InChI Key: SCRMCRPZPBZVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FMME and is a derivative of benzaldehyde.

Mechanism Of Action

The mechanism of action of FMME is not fully understood. However, studies have suggested that FMME may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMME may also work by inducing apoptosis, a process that leads to the death of cancer cells.

Biochemical And Physiological Effects

FMME has been found to have a low toxicity profile and does not cause any significant biochemical or physiological effects in animals. However, more research is needed to fully understand the long-term effects of FMME on the human body.

Advantages And Limitations For Lab Experiments

One of the main advantages of FMME is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. However, the synthesis of FMME can be challenging and requires specialized equipment and expertise. Additionally, the cost of FMME may be prohibitive for some research labs.

Future Directions

There are several future directions for the research on FMME. One area of interest is the development of new cancer treatments using FMME. Researchers are also exploring the potential of FMME as a new class of antibiotics. In addition, more research is needed to fully understand the mechanism of action of FMME and its long-term effects on the human body.
Conclusion:
FMME is a chemical compound that has shown potential in various scientific research applications, including cancer research and the development of new antibiotics. While the synthesis of FMME can be challenging, its low toxicity profile makes it a safe compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of FMME and its potential applications in various fields.

Synthesis Methods

FMME can be synthesized using the Pechmann condensation reaction. In this reaction, 2-methoxyphenol and 4-methoxybenzaldehyde are mixed with a catalyst and heated under reflux. The reaction produces FMME as a yellow solid with a melting point of 146-148°C.

Scientific Research Applications

FMME has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that FMME has anti-cancer properties and can inhibit the growth of cancer cells. FMME has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

235106-84-0

Product Name

3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-[(5-formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde

InChI

InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3

InChI Key

SCRMCRPZPBZVMB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC

Origin of Product

United States

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